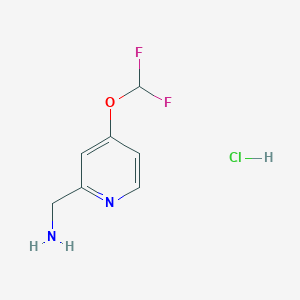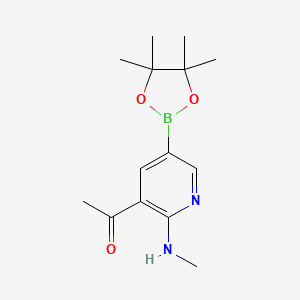
1,1-Difluoro-4-nitrocyclohexane
Vue d'ensemble
Description
1,1-Difluoro-4-nitrocyclohexane is a chemical compound with the CAS Number: 2172592-43-5 . It has a molecular weight of 165.14 .
Molecular Structure Analysis
The InChI code for 1,1-Difluoro-4-nitrocyclohexane is 1S/C6H9F2NO2/c7-6(8)3-1-5(2-4-6)9(10)11/h5H,1-4H2 . This indicates that the molecule consists of a cyclohexane ring with two fluorine atoms attached to one carbon atom and a nitro group attached to another carbon atom.Applications De Recherche Scientifique
Thermal Decomposition and Stability
1,1-Difluoro-4-nitrocyclohexane, as part of a group of nitro- and difluoramino-substituted compounds, has been studied for its decomposition rates and product distributions. Geminal bis(difluoramino) compounds like 1,1-Difluoro-4-nitrocyclohexane have shown to be somewhat more stable than gem-dinitro compounds and exhibit similarities in their decomposition processes. These compounds release more heat during decomposition, indicating their potential in energetic material applications (Oxley et al., 2001).
Conformational Studies
Research into the conformational behavior of similar difluorocyclohexane derivatives has been conducted. Studies on the temperature dependence of their nuclear magnetic resonance spectra have contributed to understanding their structural dynamics at different temperatures (Glazer et al., 1972).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of compounds related to 1,1-Difluoro-4-nitrocyclohexane, such as 1-(2,4-dinitrophenyl)azo-1-nitrocyclohexane, have been explored. These studies provide insights into their molecular structures and thermal decomposition kinetics, which are crucial for understanding their behavior in different applications (Yang et al., 2005).
Mass Spectral Fragmentation Analysis
Mass spectral fragmentation pathways of cyclic difluoramino and nitro compounds have been investigated. This research is essential for understanding the fragmentation patterns and stability of these compounds under different conditions, contributing to their potential use in various scientific applications (Zhang et al., 2000).
Conformational Isomerization
Studies on 1,1-difluorocyclohexane have looked into its conformational isomerization. Such research helps in understanding the dynamic behavior of these molecules, which can be vital in material science and molecular engineering applications (Jonas et al., 1965).
Synthesis of Derivatives
Synthesis of nitrocyclohexanol derivatives through microwave irradiation and solvent-free conditions represents another application area. Such synthetic methods can lead to the development of new compounds with potential applications in various fields, including pharmaceuticals and material sciences (Correc et al., 2004).
Propriétés
IUPAC Name |
1,1-difluoro-4-nitrocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)3-1-5(2-4-6)9(10)11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQIPBMHGUJBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-4-nitrocyclohexane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B1415825.png)
![(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate](/img/structure/B1415826.png)








![7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1415843.png)


